molecular formula C12H21N3O2 B14782816 tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate

tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate

Cat. No.: B14782816
M. Wt: 239.31 g/mol
InChI Key: ILCVFSGQTFNEER-UHFFFAOYSA-N
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Description

tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a piperidin-2-ylmethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyano-substituted piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidin-2-ylmethyl group can enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-[cyano(piperidin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h9-10,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

ILCVFSGQTFNEER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1CCCCN1

Origin of Product

United States

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